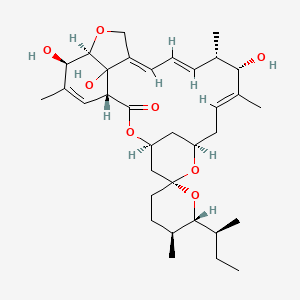

Ivermectin B1a aglycone

Description

Properties

CAS No. |

123997-59-1 |

|---|---|

Molecular Formula |

C34H50O8 |

Molecular Weight |

586.8 g/mol |

IUPAC Name |

(10Z,14Z)-6'-butan-2-yl-12,21,24-trihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C34H50O8/c1-7-19(2)30-22(5)13-14-33(42-30)17-26-16-25(41-33)12-11-21(4)28(35)20(3)9-8-10-24-18-39-31-29(36)23(6)15-27(32(37)40-26)34(24,31)38/h8-11,15,19-20,22,25-31,35-36,38H,7,12-14,16-18H2,1-6H3/b9-8-,21-11-,24-10? |

InChI Key |

XOCXXEYUGYTCNG-LLJYSSEZSA-N |

SMILES |

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)C |

Isomeric SMILES |

CCC(C)C1C(CCC2(O1)CC3CC(O2)C/C=C(\C(C(/C=C\C=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)/C)C |

Canonical SMILES |

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)C |

Appearance |

White solid |

Origin of Product |

United States |

Contextual Overview of Ivermectin B1a Aglycone in Macrocyclic Lactone Research

Relationship to Avermectins and Ivermectin in Structural and Biosynthetic Context

Ivermectin B1a aglycone is a key compound in the study of macrocyclic lactones, a class of chemicals with significant biological activity. Its importance is best understood by examining its relationship to its parent compounds, the avermectins and the semi-synthetic derivative, ivermectin.

The avermectins are a family of eight closely related 16-membered macrocyclic lactone compounds produced by the soil actinomycete Streptomyces avermitilis. wikipedia.orgacs.org These natural products, designated as A1a, A1b, A2a, A2b, B1a, B1b, B2a, and B2b, exhibit potent anthelmintic and insecticidal properties. wikipedia.orgawiner.com The different components vary in their structure at several key positions, which influences their biological potency. inchem.org The "A" series is characterized by a methoxy (B1213986) group at the C5 position, while the "B" series has a hydroxyl group at this position. inchem.org The "1" and "2" subsets are distinguished by a double bond between carbons 22 and 23 in the "1" series, which is hydrated in the "2" series. inchem.org Finally, the "a" and "b" components differ in the substituent at the C25 position, which is a sec-butyl group in the "a" series and an isopropyl group in the "b" series. inchem.orgnih.gov

Ivermectin is a semi-synthetic derivative of avermectin (B7782182), specifically a mixture of at least 80% 22,23-dihydroavermectin B1a and no more than 20% 22,23-dihydroavermectin B1b. nih.govresearchgate.net The creation of ivermectin involves the selective chemical hydrogenation of the C22-C23 double bond of avermectin B1a and B1b. acs.org This structural modification was found to have little effect on its antiparasitic activity while altering its biological properties. acs.org

This compound is derived from Ivermectin B1a through the hydrolysis of the disaccharide unit attached at the C13 position. chemicalbook.comcaymanchem.comglpbio.com This process removes the two L-oleandrose sugar moieties, resulting in the bare macrocyclic lactone core. inchem.org The removal of this disaccharide significantly alters the molecule's properties, including a reduction in molecular weight and an increase in hydrophobicity. While the aglycones of avermectins have been found to be substantially less active than their glycosylated parent compounds, they serve as crucial tools in research. acs.orgrsc.org For instance, this compound is used to study mechanisms of drug resistance in nematodes and as a starting material for the synthesis of other derivatives. toku-e.com

The biosynthesis of the avermectin aglycone core is a complex process orchestrated by a large set of genes in Streptomyces avermitilis. mdpi.compnas.org The backbone of the molecule is assembled by a polyketide synthase (PKS) complex, which utilizes precursors like acetate (B1210297) and propionate (B1217596) derived from glucose. pnas.orgnih.govoup.com Following the formation of the initial polyketide chain, a series of post-PKS modifications, including cyclization and oxidation, form the characteristic fused-ring system of the avermectin aglycone. wikipedia.orgkitasato-u.ac.jp The final steps in the biosynthesis of avermectins involve the glycosylation of the aglycone at the C13 position with TDP-L-oleandrose. wikipedia.orgpnas.org

The structural and biosynthetic relationships between these compounds are summarized in the tables below.

Table 1: Structural Comparison of Key Avermectin-Related Compounds

| Compound | C5 Substituent | C22-C23 Bond | C25 Substituent | C13 Substituent |

|---|---|---|---|---|

| Avermectin B1a | -OH | Double Bond | sec-butyl | α-L-oleandrosyl-α-L-oleandrosyloxy |

| Ivermectin B1a | -OH | Single Bond | sec-butyl | α-L-oleandrosyl-α-L-oleandrosyloxy |

Table 2: Key Biosynthetic Stages of Avermectins

| Stage | Description | Key Enzymes/Precursors |

|---|---|---|

| Polyketide Synthesis | Assembly of the macrocyclic backbone from simple carboxylic acid units. | Avermectin Polyketide Synthase (AVES), Acetate, Propionate |

| Post-PKS Modification | Cyclization and formation of the furan (B31954) ring. | Cytochrome P450 monooxygenase (AveE), Ketoreductase (AveF) |

| Glycosylation | Attachment of the disaccharide moiety to the aglycone. | Glycosyltransferases (e.g., AveBI), TDP-L-oleandrose |

Biosynthesis and Elucidation of Avermectin Aglycone Pathways

Origin in Streptomyces avermitilis Fermentation

The journey to Ivermectin B1a aglycone begins with the fermentation of Streptomyces avermitilis. nih.govnih.govbrieflands.com This bacterium, a member of the actinomycetes, naturally produces a family of eight related compounds known as avermectins. nih.govkitasato-u.ac.jpnih.gov These secondary metabolites are 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties. brieflands.comnih.gov The production of avermectins, including the precursor to this compound, is a hallmark of specific strains of S. avermitilis and is influenced by the fermentation conditions. brieflands.commdpi.com The entire biosynthetic machinery for avermectin (B7782182) production is encoded within a large gene cluster in the S. avermitilis genome. nih.govwikipedia.orgnih.gov

Polyketide Synthase (PKS) Involvement in Aglycone Formation

The core of the avermectin aglycone is assembled by a type I polyketide synthase (PKS) system. kitasato-u.ac.jpwikipedia.orgacs.org This massive enzymatic complex is responsible for the stepwise condensation of simple carboxylic acid units to form a long polyketide chain, the precursor to the final aglycone. kitasato-u.ac.jpwikipedia.orgmdpi.com

Role of Modular Polyketide Synthase Components (AveA1-4)

The avermectin PKS is comprised of four large, multifunctional proteins designated AveA1, AveA2, AveA3, and AveA4. kitasato-u.ac.jpwikipedia.orgmdpi.compnas.org These proteins are organized into twelve modules, with each module catalyzing one round of polyketide chain elongation. kitasato-u.ac.jppnas.org This modular arrangement allows for precise control over the structure of the growing polyketide chain. The genes encoding these PKS components are clustered together and are essential for the formation of the initial aglycone. nih.govpnas.org

Starter Unit and Extender Unit Incorporation

The biosynthesis of the avermectin polyketide chain begins with a starter unit. For the "b" series of avermectins, including Ivermectin B1a, the starter unit is isobutyryl-CoA, which is derived from the amino acid valine. nih.govmdpi.compnas.org The "a" series utilizes 2-methylbutyryl-CoA, derived from isoleucine, as the starter unit. nih.govmdpi.compnas.org

Following the incorporation of the starter unit, the polyketide chain is elongated through the sequential addition of extender units. wikipedia.orgnih.govmdpi.com In the case of avermectin, the extender units are seven acetate (B1210297) units (derived from malonyl-CoA) and five propionate (B1217596) units (derived from methylmalonyl-CoA). nih.govmdpi.compnas.org The specific sequence and type of extender units added are dictated by the enzymatic domains within each module of the PKS. pnas.org

Post-Polyketide Modifications of the Aglycone

Once the full-length polyketide chain is assembled, it is released from the PKS and undergoes a series of crucial modifications to form the final avermectin aglycone. kitasato-u.ac.jpwikipedia.orgnih.gov These post-PKS modifications are catalyzed by a set of tailoring enzymes encoded within the avermectin gene cluster. kitasato-u.ac.jpwikipedia.org

Furan (B31954) Ring Formation (AveE)

A key modification is the formation of a furan ring, a characteristic structural feature of the avermectins. This reaction is catalyzed by the enzyme AveE, a cytochrome P450 monooxygenase. kitasato-u.ac.jpwikipedia.orgnih.gov AveE facilitates the formation of the furan ring between carbons 6 and 8 of the aglycone backbone. kitasato-u.ac.jpwikipedia.orgmdpi.com

Keto Group Reduction (AveF)

Another critical tailoring step is the reduction of a keto group at the C5 position to a hydroxyl group. kitasato-u.ac.jpwikipedia.org This reaction is carried out by the enzyme AveF, an NAD(P)H-dependent ketoreductase. kitasato-u.ac.jpwikipedia.orgnih.govmdpi.com This reduction is essential for the biological activity of the final avermectin compounds. kitasato-u.ac.jp

Compound Information

The following table lists the chemical compounds mentioned in this article.

| Compound Name |

| This compound |

| Avermectin |

| Ivermectin |

| Isobutyryl-CoA |

| 2-methylbutyryl-CoA |

| Malonyl-CoA |

| Methylmalonyl-CoA |

| Valine |

| Isoleucine |

| Acetate |

| Propionate |

Interactive Data Table: Key Enzymes in Avermectin Aglycone Biosynthesis

| Enzyme | Gene | Function |

| Avermectin Polyketide Synthase | aveA1-A4 | Assembly of the polyketide backbone |

| Cytochrome P450 Monooxygenase | aveE | Furan ring formation |

| Ketoreductase | aveF | Reduction of the C5 keto group |

Dehydration Events (AveC)

The enzyme AveC plays a crucial and dual role in the biosynthesis of the avermectin aglycone. acs.orgnih.gov It is responsible for both the stereospecific spiroketalization of a dihydroxy-ketone polyketide intermediate and an optional dehydration at the C22-C23 position. acs.orgnih.govnih.gov This dehydration step is what differentiates the "1" series of avermectins (e.g., Avermectin B1a) from the "2" series (e.g., Avermectin B2a), which retain a hydroxyl group at C23. nih.gov

The two functions of AveC, spirocyclization and dehydration, are independent and compete for the same substrate. nih.gov Research has shown that mutations in the aveC gene can alter the ratio of "1" to "2" components, demonstrating the enzyme's direct influence on the final product profile. nih.govnih.gov For instance, specific mutations can reduce or increase the dehydration activity without inactivating the essential spirocyclase function. nih.gov This characteristic makes AveC a key target for genetic engineering efforts aimed at increasing the production of the more desirable Avermectin B1a. nih.gov The dual functionality of AveC was a significant finding, as it was previously thought that the C22-C23 dehydration might be carried out by a partially active dehydratase domain in the polyketide synthase (PKS) module. However, it is now understood that AveC is the sole enzyme responsible for this critical dehydration event.

Methylation Processes (AveD)

The methylation at the C5 position of the aglycone is another key modification in the avermectin biosynthetic pathway, catalyzed by the enzyme AveD, a C5-O-methyltransferase. mdpi.compnas.orgkitasato-u.ac.jp This methylation is what distinguishes the "B" series of avermectins (e.g., Avermectin B1a and B2a), which have a hydroxyl group at C5, from the "A" series (e.g., Avermectin A1a and A2a), which possess a methoxy (B1213986) group at this position. nobelprize.orgmdpi.com The disruption of the aveD gene leads to the accumulation of the B-series avermectins. pnas.org The gene aveD is located within the avermectin biosynthetic gene cluster and its activity is essential for the production of the A-series components. pnas.orgkitasato-u.ac.jp

Biosynthetic Intermediates of Avermectin B1a Aglycone

The biosynthesis of the avermectin aglycone proceeds through a series of identifiable intermediates. The initial stage involves the assembly of a polyketide chain from precursor units like 2-methylbutyryl-CoA, malonyl-CoA, and methylmalonyl-CoA by the PKS complex. nih.govnih.gov This leads to the formation of an initial aglycone, identified as 6,8a-seco-6,8a-deoxy-5-oxoavermectin aglycone. pnas.orgkitasato-u.ac.jp

Subsequent modifications, including the furan ring formation by AveE and ketoreduction at C5 by AveF, lead to further intermediates. nih.govpnas.orgresearchgate.net Studies using blocked mutants of S. avermitilis have been instrumental in isolating and identifying these intermediates. For example, two furan ring-free aglycones, 6,8a-seco-6,8a-deoxy-5-keto avermectin B1a and B2a, have been isolated from the fermentation broth of a mutant strain. nih.gov Feeding experiments with these isolated compounds and a semisynthetic intermediate, 5-keto avermectin B2a aglycone, in another blocked mutant confirmed their status as direct precursors to the avermectin aglycones. nih.gov

Table 1: Key Biosynthetic Intermediates of Avermectin B1a Aglycone

| Intermediate | Description |

| 2-methylbutyryl-CoA | Starter unit for the "a" series of avermectins. nih.gov |

| Polyketide chain | Linear precursor assembled by the avermectin PKS. nih.gov |

| 6,8a-seco-6,8a-deoxy-5-oxoavermectin B1a aglycone | An early, furan ring-free intermediate. pnas.orgnih.gov |

| 5-keto avermectin B2a aglycone | An intermediate preceding the final aglycone structure. nih.gov |

| Avermectin B1a aglycone | The final aglycone structure before glycosylation. nih.gov |

Genetic and Metabolic Engineering Approaches for Enhanced Aglycone Production

The elucidation of the avermectin biosynthetic pathway has opened avenues for genetic and metabolic engineering to enhance the production of specific and desirable avermectin components like B1a. nih.govpnas.org

One major strategy involves the manipulation of regulatory genes. The gene aveR is a pathway-specific positive regulator, and its overexpression has been shown to increase avermectin production. nih.govpnas.org Engineering of the global regulator hrdB has also been successful in significantly boosting Avermectin B1a yield. nih.govpnas.org Conversely, the deletion of negative regulators, such as the extracytoplasmic function (ECF) σ factor σ⁶, can also lead to increased avermectin production. nih.gov

Another approach focuses on increasing the supply of precursors. Overexpression of genes involved in the β-oxidation pathway (fadD and fadAB) has been shown to increase the availability of acyl-CoA precursors, leading to higher B1a titers. nih.gov Similarly, enhancing the supply of malonyl-CoA and methylmalonyl-CoA by introducing genes from the cyanobacterial CO₂-concentrating mechanism has also proven effective. nih.gov A novel strategy involves engineering a hybrid PKS to specifically produce 2-methylbutyrate, the starter unit for B1a, thereby channeling more resources towards its synthesis. nih.gov

Direct engineering of the biosynthetic genes is also a powerful tool. As mentioned earlier, targeted mutations in aveC can be used to increase the ratio of B1a to B2a. nih.gov Furthermore, protoplast fusion, a classical strain improvement technique, has been used to combine desirable traits from different strains, resulting in significantly increased avermectin production. nih.gov The heterologous expression of the entire avermectin biosynthetic gene cluster in other Streptomyces species like S. coelicolor has also been achieved, providing a platform for further engineering efforts. nih.gov

Table 2: Examples of Genetic Engineering Strategies for Enhanced Avermectin B1a Production

| Strategy | Gene/Method | Effect on Avermectin B1a Production | Reference |

| Engineering Global Regulator | Evolved hrdB | 6.38 g/L of avermectin B1a, over 50% yield improvement. pnas.org | pnas.org |

| Deletion of Negative Regulator | Deletion of sig6 | 2 to 2.7-fold increase in avermectin production (0.68 g/L). nih.gov | nih.gov |

| Precursor Supply Enhancement | Overexpression of fadD and fadAB | Increased B1a titer to 8537 µg/mL. nih.gov | nih.gov |

| Precursor Supply Enhancement | Expression of bicA and ecaA | Increased B1a titer to 8083 µg/mL. nih.gov | nih.gov |

| Engineering Biosynthetic Gene | aveC mutation | Increased B1a:B2a ratio and B1a titer. nih.gov | nih.gov |

| Protoplast Fusion | Intraspecific protoplast fusion | 2.66 to 3.50-fold increase in avermectin production compared to a parent strain. nih.gov | nih.gov |

Chemical Synthesis and Derivatization Strategies for Ivermectin B1a Aglycone

Total Synthesis Approaches to Avermectin (B7782182) B1a Aglycone

The total synthesis of avermectin B1a aglycone, a molecule characterized by its pentacyclic architecture, including a 16-membered macrolactone, a spiroketal system, and a hexahydrobenzofuran moiety, represents a significant challenge in organic synthesis. nih.gov Several research groups have undertaken this challenge, developing innovative strategies to construct this complex natural product. nih.gov

Convergent synthesis, which involves the independent synthesis of key fragments of a target molecule followed by their subsequent coupling, has been a cornerstone of efforts to build avermectin B1a aglycone. This approach allows for the efficient construction of complex structures from smaller, more manageable precursors.

A notable convergent total synthesis of avermectin B1a involved the coupling of a "southern" C1–C10 fragment with a "northern" C11–C25 fragment. rsc.org The northern fragment, which contains the spiroacetal unit, was itself assembled through the reaction of an anion derived from 3-methyl-2-(1-methylpropyl)-6-phenylsulphonylpyran with a selectively opened symmetrical 1,4-bis-epoxide that forms the C11–C15 portion. rsc.orgcam.ac.uk The crucial coupling of the C1–C10 and C11–C25 fragments was achieved using a vinyl sulphone anion-based method. thieme-connect.com Subsequent macrolactonization and the introduction of a double bond at the 3,4-position completed the synthesis of the aglycone. rsc.org This strategic union of major subunits underscores the power of convergent approaches in minimizing linear step count and enabling parallel synthesis of key intermediates. rsc.orgthieme-connect.com

Another key challenge in the total synthesis is the formation of the hexahydrobenzofuran nucleus, which is known to be sensitive to oxygen. Synthetic routes have been developed to address this, including methods based on diazoketone cyclization. acs.org

Table 1: Key Fragments in a Convergent Synthesis of Avermectin B1a Aglycone

| Fragment | Carbon Range | Key Structural Features | Reference |

|---|---|---|---|

| Southern Fragment | C1–C10 | Contains the lactone starting point | rsc.org |

The dense stereochemical landscape of avermectin B1a aglycone necessitates the use of highly stereoselective reactions. The synthesis of the spiro ketal unit, a defining feature of the molecule, has been a focus of such efforts. acs.org Methodologies have been developed for the stereocontrolled synthesis of this bicyclic system, often starting from chiral precursors like D-glucose. capes.gov.br These approaches allow for the precise establishment of the required stereocenters within the 1,7-dioxaspiro bioaustralis.combioaustralis.comundecene core. capes.gov.br

The assembly of the polyketide backbone of the aglycone relies on multifunctional polyketide synthases (PKS) that utilize acetate (B1210297), propionate (B1217596), and methylbutyrate units. In laboratory synthesis, achieving the correct stereochemistry at various centers, such as C2 and C3, has been accomplished through the use of chiral auxiliaries during the macrolactonization step. Furthermore, acid-catalyzed spiroacetalization and oxidative furan (B31954) ring closure are critical steps in forming the aglycone's backbone with the correct spatial arrangement.

Convergent Synthetic Strategies

Semi-Synthetic Routes from Ivermectin and Avermectin Precursors

Given the challenges of total synthesis, semi-synthetic methods starting from naturally produced avermectins are more common for producing ivermectin B1a aglycone and its parent compound, ivermectin B1a. These methods leverage the complex scaffold produced by fermentation and introduce targeted chemical modifications.

This compound can be readily produced by the hydrolysis of the oleandrosyl-oleandrose disaccharide unit from the C13 position of ivermectin B1a. glpbio.comusbio.net This is typically achieved through acid-catalyzed cleavage of the glycosidic bond.

The reaction conditions can be controlled to achieve selective removal of the sugar moiety. Treatment with sulfuric acid in methanol (B129727) at low temperatures (0°C) for an extended period (20 hours) can yield the aglycone in high purity (84% yield) after purification by silica (B1680970) gel chromatography. The concentration of the acid is a critical parameter; lower concentrations (0.01–0.1% H₂SO₄) may result in the formation of monosaccharide derivatives, while higher concentrations (1–10% H₂SO₄) favor the complete removal of the disaccharide to form the aglycone. In addition to mineral acids, enzymatic hydrolysis using recombinant glycosidases, such as OleI from Streptomyces avermitilis, has been explored as a milder alternative, achieving high yields (92%) without degradation of the macrolactone core.

Table 2: Conditions for Hydrolysis of Ivermectin to this compound

| Method | Reagents/Enzyme | Conditions | Yield | Reference |

|---|---|---|---|---|

| Acid Hydrolysis | 0.8 mL Sulfuric Acid in Methanol | 0°C, 20 hours | 84% | |

| Acid Hydrolysis | 0.1–1.0 M HCl in Ethanol (B145695)–Water (3:1) | 50–70°C, 4–8 hours | Not specified |

The conversion of avermectin B1a to ivermectin B1a is a crucial step in the industrial production of ivermectin. This transformation involves the selective catalytic hydrogenation of the C22–C23 double bond of avermectin B1a. google.comresearchgate.net

Wilkinson's catalyst, RhCl(PPh₃)₃, is a highly effective and selective catalyst for this hydrogenation under mild conditions. conicet.gov.ar The reaction is typically carried out in a solvent like toluene (B28343) or ethanol at temperatures ranging from 25°C to 88°C and hydrogen pressures from 1 atm to 20 bar. google.comconicet.gov.ar Kinetic studies have shown that the reaction rate is influenced by the concentrations of the catalyst, avermectin, and hydrogen. conicet.gov.ar The process is designed to be highly selective, targeting only the C22-C23 double bond while leaving the other four double bonds in the molecule intact. google.com This selectivity is critical for preserving the biological activity of the resulting ivermectin.

Table 3: Catalytic Hydrogenation of Avermectin B1a

| Catalyst | Substrate Concentration | Conditions | Conversion/Yield | Reference |

|---|---|---|---|---|

| Wilkinson's Catalyst (RhCl(PPh₃)₃) | 10 g/L in ethanol | 25°C, 1 atm H₂, 24 hours | >95% | |

| Rhodium Complex | 1.1 g Avermectin B1a/B1b mix in 25 mL Toluene | 88°C, 20 bar H₂, 10 hours | 86% Dihydro-avermectin B1a | google.com |

Hydrolysis of Disaccharide Unit

Strategies for Chemical Modification and Functionalization of the Aglycone Core

The this compound core offers several reactive sites for chemical modification, allowing for the synthesis of a wide range of derivatives. These modifications are often aimed at exploring structure-activity relationships and developing new compounds with altered biological profiles. nih.govnih.gov

The hydroxyl groups, particularly at the C5, C7, and C13 positions, are primary targets for functionalization. nih.gov For instance, the allylic C13-hydroxyl group of 5-O-silylated-22,23-dihydroavermectin B1a aglycone can undergo nucleophilic substitution to introduce chloro and iodo substituents. nih.gov Solvolytic conditions can yield methoxy (B1213986), fluoro, and chloro products at the C13α position. nih.gov Oxidation of the C13-hydroxyl group under Swern conditions produces the 13-oxo aglycone, which can be further modified. nih.gov For example, reduction with sodium borohydride (B1222165) selectively regenerates the natural 13α-ol, while reductive amination yields the 13α-amine. nih.gov

In contrast, methylation with methyl iodide and silver oxide has been shown to occur selectively at the tertiary C7-hydroxyl group. nih.gov The synthesis of various 13-substituted derivatives, including ethers and methoximes, has been reported, demonstrating the versatility of the aglycone scaffold for creating new chemical entities. nih.gov

Modifications at the C13 Position

The C13 hydroxyl group of this compound is a primary target for derivatization to explore structure-activity relationships. acs.orgnih.gov

Nucleophilic Substitution and Solvolysis: The allylic alcohol at C13 can be converted to sulfonate esters. Subsequent nucleophilic substitution reactions can introduce various functionalities. For instance, treatment with appropriate reagents can yield 13β-chloro and 13β-iodo derivatives. nih.gov Solvolytic reaction conditions have been used to produce 13α-methoxy, 13α-fluoro, and 13α-chloro products. nih.gov

Oxidation and Reductive Amination: Oxidation of the C13 alcohol under Swern conditions yields the 13-oxo aglycone. nih.gov This ketone can then be subjected to further reactions. Reduction with sodium borohydride selectively produces the natural 13α-ol. nih.gov Reductive amination with sodium cyanoborohydride and ammonium (B1175870) acetate leads to the formation of the 13α-amine. nih.gov

Ester and Carbonate Linkages: The C13-hydroxyl group can be linked to other molecules through ester or carbonate bonds. acs.orgacs.org For example, bioconjugates with cinchona alkaloids have been synthesized using triphosgene (B27547) to form a carbonate linker. acs.orgacs.org Chloroacetyl esters can also be formed, which can then be converted to azides for use in "click" chemistry reactions. acs.org

Rearrangements: In some synthetic routes, unexpected rearrangements involving the C13 position have been observed, leading to the formation of novel structures with modified biological activities. researchgate.net

A summary of representative C13 modifications is presented in the table below.

| Starting Material | Reagents | Product | Reference |

| 5-O-(tert-butyldimethylsilyl)-22,23-dihydroavermectin B1a aglycone | Sulfonyl halide/anhydride, Nucleophile (e.g., Cl-, I-) | 13β-chloro/iodo derivative | nih.gov |

| 5-O-(tert-butyldimethylsilyl)-22,23-dihydroavermectin B1a aglycone | Swern oxidation reagents | 13-oxo aglycone | nih.gov |

| 13-oxo aglycone | NaBH4 | 13α-ol | nih.gov |

| 13-oxo aglycone | NaCNBH3, NH4OAc | 13α-amine | nih.gov |

| C5-protected aglycone of IVR | Triphosgene, Cinchona alkaloid | C13-carbonate linked bioconjugate | acs.orgacs.org |

| C5-protected aglycone of IVR | Chloroacetyl chloride, NaN3 | C13-azide derivative | acs.org |

Modifications at the C5 Position

The C5 hydroxyl group is another key site for chemical modification of the ivermectin aglycone. miguelprudencio.com Protection of this hydroxyl group is often a necessary step before carrying out modifications at other positions, such as C13. acs.orgmiguelprudencio.comacs.org

Protection with Silyl Ethers: The C5-hydroxyl group is commonly protected using tert-butyldimethylsilyl chloride (TBDMS-Cl). acs.orgmiguelprudencio.comacs.org This protection is crucial to prevent unwanted side reactions during subsequent synthetic steps. miguelprudencio.com

Impact on Biological Activity: Research has shown that modifications at the C5 position can significantly impact the biological activity of the resulting compounds. For example, the presence of a bulky hydrophobic group like TBDMS at the C5-OH has been observed to lead to a loss of antiplasmodial activity in some hybrid molecules. miguelprudencio.com

Deprotection: The removal of the protecting group at C5 is typically achieved using acids like p-toluenesulfonic acid. acs.orgacs.org

The following table summarizes common reactions involving the C5 position.

| Reaction Type | Reagents | Purpose/Outcome | Reference |

| Protection | tert-butyldimethylsilyl chloride (TBDMS-Cl), imidazole, DMAP | Protection of the C5-hydroxyl group to enable selective modification at other positions. | miguelprudencio.comacs.orgresearchgate.net |

| Deprotection | p-toluenesulfonic acid | Removal of the TBDMS protecting group to yield the final product with a free C5-hydroxyl. | acs.orgacs.org |

Synthesis of Aglycone-Based Hybrid Molecules

A significant strategy in the derivatization of ivermectin aglycone involves the synthesis of hybrid molecules, where the aglycone is covalently linked to other pharmacophores. miguelprudencio.comresearchgate.net This approach aims to create dual-action molecules with potentially enhanced or novel biological activities. researchgate.netnih.gov

Hybrid Design: The design of these hybrids often involves replacing the sugar moiety at the C13 position with a linker connected to another active molecule. miguelprudencio.com Pharmacophores that have been incorporated include ferrocene, pyrimidine-based subunits, and quinoline (B57606) analogues. miguelprudencio.comresearchgate.net

Synthetic Strategies: The synthesis of these hybrids typically starts with the preparation of the ivermectin aglycone. researchgate.netresearchgate.net The C5-hydroxyl group is often protected before modification at the C13 position. miguelprudencio.comresearchgate.net Linkers are introduced at the C13 position, which can then be coupled with the desired pharmacophore. For example, a common precursor, IVM aglycon-1H-imidazole-1-carboxylate, can be synthesized and then reacted with various partners. researchgate.net

Structure-Activity Relationships: Studies on these hybrid molecules have revealed important structure-activity relationships. For instance, the nature of the hybrid partner and the linker at the C13 position have been shown to be crucial for the resulting antiplasmodial activity. miguelprudencio.com The presence of a 2-nitro-4,5-dimethoxyphenyl group on a pyrimidine (B1678525) partner, for example, was found to be particularly favorable. miguelprudencio.com

| Ivermectin Aglycone Derivative | Hybrid Partner | Resulting Hybrid Molecule | Reference |

| IVM aglycon-1H-imidazole-1-carboxylate | Ferrocene-containing moiety | Ferrocene-ivermectin hybrid | miguelprudencio.comresearchgate.net |

| IVM aglycon-1H-imidazole-1-carboxylate | Pyrimidine-based subunit | Pyrimidine-ivermectin hybrid | miguelprudencio.comresearchgate.net |

| C13-azide of ivermectin aglycone | Propargyl ester of artesunate | Ivermectin-artesunate bioconjugate | acs.org |

Development of Oxime Ester Derivatives from Aglycones

The formation of oxime and oxime ester derivatives from the aglycone of avermectins, including ivermectin, represents another avenue for creating new analogues with potentially enhanced insecticidal and acaricidal properties. nih.govacs.orgrsc.org

Synthesis of Oximes: The 13-oxo aglycone, obtained by oxidation of the C13-hydroxyl group, can be reacted with hydroxylamine (B1172632) or its derivatives to form oximes. nih.gov For example, a methoxime derivative has been synthesized as a mixture of two geometric isomers. nih.gov

Synthesis of Oxime Esters: Oxime ester derivatives have been synthesized from avermectin B2a aglycone. rsc.org These syntheses involve the reaction of the aglycone oxime with various acylating agents to introduce different ester groups.

Structure-Activity Relationships: The biological activity of these oxime ester derivatives is influenced by the nature of the substituent groups. rsc.org For instance, in a series of avermectin B2a oxime ester analogues, the structure-activity relationship was found to be similar for disaccharide, monosaccharide, and aglycone derivatives, highlighting the importance of the ester moiety. rsc.org

| Aglycone Derivative | Reagent | Product | Reference |

| 13-oxo aglycone | Methoxylamine | 13-methoxime derivative | nih.gov |

| Avermectin B2a aglycone oxime | Acylating agents | Oxime ester derivatives | rsc.org |

Structure Activity Relationship Sar Studies of Ivermectin B1a Aglycone and Its Derivatives

Influence of Aglycone Structural Motifs on Biological Activity

The ivermectin B1a aglycone is characterized by three principal structural motifs: the 16-membered macrocyclic lactone ring, a benzofuran (B130515) "head" group, and a spiroketal "tail" section. nih.gov The specific arrangement and properties of these motifs are critical determinants of biological function.

Crystallographic studies of ivermectin bound to its target, the glutamate-gated chloride channel (GluCl), reveal a specific orientation within the binding site. nih.govresearchgate.net The benzofuran moiety inserts itself deeply into a transmembrane domain, oriented towards the channel pore, where it plays a significant role in the molecule's interaction with the receptor. nih.govresearchgate.net The spiroketal portion is directed towards the cytoplasm, interacting with different transmembrane helices. nih.govresearchgate.net The large macrocyclic lactone ring provides the essential framework that correctly positions these interactive moieties.

Modifications to these core motifs significantly impact activity. For instance, the saturation of the C22-C23 double bond, which differentiates ivermectin from its precursor avermectin (B7782182), is a key structural feature. While avermectin (which has the double bond) is more potent against certain arthropods, the reduced 22,23-dihydro form (ivermectin) has a different activity profile. The integrity of the spiroketal group is also important, with studies on various analogues showing that the positioning of carbon chains in this region influences potency at target receptors like P2X4. uea.ac.uk

Role of Specific Functional Groups and Stereochemistry in Activity

Beyond the major structural motifs, specific functional groups and the precise stereochemistry of the aglycone are vital for its biological effects. The hydroxyl group at the C-13 position, which is exposed after the removal of the sugar moiety, is a frequent target for chemical modification. nih.gov

Research into 13-substituted aglycone derivatives has shown that replacing the hydroxyl with lipophilic groups, such as halogens or alkoxy groups, generally retains high biological activity. nih.gov Conversely, the introduction of more polar substituents like additional hydroxyl or amino groups at this position leads to a marked decrease in potency. nih.gov This suggests that the lipophilicity of the C-13 substituent is crucial for effective interaction with the target site or for transport to the site of action.

Furthermore, the oxidation state of this position is critical. The 13-oxo and 12,13-dehydro analogues of the aglycone, despite demonstrating good binding affinity to the nematode receptor in vitro, show weak in vivo activity. nih.gov This discrepancy suggests these derivatives may have poor stability or absorption characteristics in a biological system. nih.gov The retention of a hydroxyl group at C-13 in the natural biosynthesis pathway is due to a dysfunctional dehydratase domain in the responsible enzyme module, highlighting its evolutionary importance. nih.gov The absolute stereochemistry of the molecule, determined by X-ray analysis, dictates the specific three-dimensional conformation necessary for it to fit into the binding pocket of its target receptors. acs.org

Comparative Analysis of Aglycone Activity with Glycosylated Avermectins/Ivermectins

| Compound | Key Biological Activity Finding | Source(s) |

|---|---|---|

| Ivermectin (Glycosylated) | Induces potent paralytic activity in nematodes. | caymanchem.comtoku-e.com |

| This compound | Inhibits nematode larval development but is devoid of paralytic activity. | caymanchem.comtoku-e.comglpbio.com |

| Ivermectin (Glycosylated) | More potent against Plasmodium parasites in vitro. | miguelprudencio.com |

| This compound | Shows measurable but lower activity against Plasmodium parasites compared to parent compound. | miguelprudencio.com |

| Ivermectin (Glycosylated) | Generally exhibits superior biological properties. | acs.org |

| This compound | Generally exhibits poorer biological properties. | acs.org |

The disaccharide moiety, an oleandrosyl-oleandrose unit attached at C-13, is a large and significant structural feature of ivermectin. nih.gov However, its role is not one of direct interaction with the primary binding site on many receptors. Studies on P2X4 and GABA-A receptors, as well as on the nematode GluCl channel, have shown that this sugar portion is not essential for the molecule's core activity and remains outside the main binding cleft, in contact with surrounding lipids and extracellular protein loops. nih.govresearchgate.netuea.ac.uknih.gov In fact, the disaccharide group is often a target for chemical modification because it is not considered critical for the fundamental biological mechanism. mdpi.com

Conformational Analysis and its Correlation with Biological Potency

The biological potency of this compound is highly dependent on its three-dimensional structure. Conformational analysis, primarily through X-ray crystallography, has been instrumental in understanding the molecule's rigid, pre-organized shape that is crucial for its interaction with biological targets. acs.org

The macrocyclic lactone ring adopts a stable "crown-conformation." mdpi.com This specific, relatively inflexible conformation holds the various functional groups and structural motifs, such as the spiroketal and benzofuran systems, in a precise spatial arrangement. It is this pre-determined shape that allows the molecule to fit snugly into the allosteric binding site on ligand-gated ion channels. researchgate.net Any derivative or analogue that significantly alters this conformation is likely to exhibit reduced biological activity, as the precise fit with the receptor would be compromised. The absolute stereochemistry established for avermectin B1a and its aglycone is therefore directly correlated with their high biological potency, as it dictates the exact three-dimensional architecture required for effective molecular recognition and binding. acs.org

Molecular Mechanisms of Action for Ivermectin B1a Aglycone

Interaction with Invertebrate Glutamate-Gated Chloride Channels (GluCls)

The principal target of ivermectin and its derivatives, including the B1a aglycone, are the glutamate-gated chloride channels (GluCls) found in the nerve and muscle cells of invertebrates. researchgate.nettoku-e.comapexbt.comveeprho.comwikipedia.orgmdpi.com These channels are largely absent in mammals, which contributes to the selective toxicity of these compounds. wikipedia.orgnih.gov Ivermectin B1a aglycone binds to these channels, causing an increased permeability of the cell membrane to chloride ions. veeprho.com This influx of chloride ions leads to a hyperpolarization of the nerve or muscle cell, which is a state of increased negative charge inside the cell. researchgate.netveeprho.com

This compound acts as a positive allosteric modulator of GluCls. toku-e.comnih.govresearchgate.netresearchgate.net This means it binds to a site on the receptor that is distinct from the glutamate (B1630785) binding site (the orthosteric site). nih.gov The binding of the aglycone to this allosteric site enhances the effect of glutamate, the natural ligand for these channels. nih.gov

Research indicates that the ivermectin binding site is located within the transmembrane domain of the GluCl receptor, at the interface between adjacent subunits. nih.govresearchgate.netmiguelprudencio.com Specifically, it is thought to lie between the M3 and M1 helices of neighboring subunits, making contact with the M2 helix that lines the ion pore and the M2-M3 loop. researchgate.net This interaction promotes a conformational change in the channel protein that favors the open state. researchgate.net The absence of the disaccharide moiety in the aglycone, as compared to the parent ivermectin B1a, alters its hydrophobicity and may influence its interactions with the target site.

Table 1: Key Research Findings on this compound and GluCl Interaction

| Finding | Organism/System Studied | Implication | Reference(s) |

|---|---|---|---|

| Binds to and activates GluCls, increasing chloride ion permeability. | Invertebrate nerve and muscle cells | Primary mechanism of action. | researchgate.netveeprho.commdpi.com |

| Acts as a positive allosteric modulator. | General (Cys-loop receptors) | Binds to a site separate from the glutamate binding site to enhance channel opening. | toku-e.comnih.govresearchgate.net |

| Binding site located in the transmembrane domain at subunit interfaces. | C. elegans GluCl | Provides a structural basis for allosteric modulation. | nih.govresearchgate.netmiguelprudencio.com |

| The aglycone form is a potent inhibitor of larval development but lacks paralytic activity. | Nematodes | The disaccharide unit is crucial for the paralytic effect but not for inhibiting development. | toku-e.comcaymanchem.com |

The binding of this compound to GluCls leads to a prolonged and essentially irreversible opening of the channel. apexbt.com This persistent activation allows a continuous influx of chloride ions into the cell, which is the direct cause of the subsequent physiological effects. researchgate.netwikipedia.orgmdpi.com This activation occurs even at low concentrations of the compound. researchgate.net The sustained opening of the chloride channel is a key feature of the mechanism, distinguishing it from the transient channel opening induced by the neurotransmitter glutamate itself. This leads to a long-lasting disruption of neurotransmission. dntb.gov.ua

Binding Sites and Allosteric Modulation

Effects on Invertebrate Neuromuscular Systems at the Molecular Level

The molecular events initiated at the GluCls translate into profound effects on the neuromuscular systems of invertebrates. researchgate.netmdpi.comnih.gov

The constant influx of negatively charged chloride ions through the persistently open GluCls causes hyperpolarization of the nerve and muscle cell membranes. researchgate.netveeprho.commdpi.com This hyperpolarization makes the cells less responsive to excitatory stimuli, effectively inhibiting signal transmission at neuromuscular junctions. researchgate.netmdpi.com For example, in lobster neuromuscular preparations, avermectin (B7782182) B1a has been shown to block inhibitory postsynaptic potentials and reduce muscle membrane resistance. nih.gov The ultimate result of this widespread inhibition of the nervous system is a flaccid paralysis of the organism, leading to its death. researchgate.netveeprho.commdpi.com Interestingly, while ivermectin aglycone is a potent inhibitor of nematode larval development, it is reported to be devoid of the paralytic activity seen with the parent compound, suggesting the disaccharide moiety is critical for inducing paralysis. toku-e.comcaymanchem.com

Potential Interactions with Other Neurotransmitter Receptors (e.g., GABA receptors)

Studies have shown that ivermectin can potentiate the effects of GABA on GABA-gated chloride channels. nih.govplos.org This interaction also leads to an increased chloride influx and hyperpolarization, further contributing to the paralysis of the parasite's neuromuscular system. mdpi.comnih.gov The ability of ivermectin B1a to act on GABAergic synapses has been demonstrated in organisms like the lobster. nih.gov The structural similarity between GluCls and GABA receptors, both being members of the Cys-loop receptor superfamily, provides a basis for this cross-reactivity. mdpi.comresearchgate.net

Table 2: Investigated Neurotransmitter Receptor Interactions

| Receptor | Type of Interaction | Consequence | Reference(s) |

|---|---|---|---|

| Glutamate-gated chloride channels (GluCls) | Primary Target, Positive Allosteric Modulator | Irreversible channel opening, chloride influx, hyperpolarization, paralysis. | researchgate.netapexbt.comveeprho.comnih.gov |

| γ-aminobutyric acid (GABA) receptors | Secondary Target, Potentiator | Enhanced chloride influx, contributes to hyperpolarization and paralysis. | nih.govmdpi.comnih.govplos.org |

Molecular Mechanisms of Resistance to Avermectins and the Role of Aglycone in Detection

Molecular Basis of Resistance Development in Target Organisms

The primary modes of resistance to ivermectin in nematodes involve genetic changes that either alter the drug's target, the glutamate-gated chloride channels (GluCls), or reduce the effective concentration of the drug at this target through enhanced efflux. researchgate.netmassey.ac.nz

Ivermectin exerts its anthelmintic effect by binding to and activating GluCls, which are ligand-gated ion channels found in the nerve and muscle cells of invertebrates. researchgate.net This activation leads to an influx of chloride ions, causing hyperpolarization of the cell membrane, which results in paralysis and death of the parasite. researchgate.netresearchgate.net A primary mechanism of resistance involves mutations in the genes encoding the subunits of these channels, which reduces the binding affinity and sensitivity of the channels to ivermectin. cambridge.org

In the model nematode Caenorhabditis elegans, high-level resistance to ivermectin is conferred by the simultaneous mutation of three genes encoding GluCl α-type subunits: glc-1, avr-15, and avr-14. pnas.org Strains with mutations in any two of these genes show only modest or no resistance, suggesting that these genes represent parallel pathways contributing to ivermectin sensitivity. pnas.org

In parasitic nematodes of significant economic importance, such as Haemonchus contortus (a sheep parasite) and Cooperia oncophora (a cattle parasite), specific point mutations have been strongly linked to ivermectin resistance. nih.govmcgill.canih.gov One of the most well-characterized mutations is a change from Leucine to Phenylalanine at position 256 (L256F) in the GluClα3 subunit. nih.govnih.gov Studies on recombinant channels expressed in Xenopus oocytes have demonstrated that this single mutation significantly reduces the channel's sensitivity to ivermectin. nih.govnih.gov For instance, the L256F mutation in the H. contortus GluClα3B subunit increased the dissociation constant (Kd) for radiolabeled ivermectin binding more than six-fold, indicating a substantially lower binding affinity. nih.govnih.gov This mutation also affects the channel's response to its natural ligand, glutamate (B1630785). nih.gov

| Organism | Gene/Subunit | Mutation | Effect on Ivermectin Sensitivity | Effect on Glutamate (Agonist) Sensitivity | Reference |

|---|---|---|---|---|---|

| Haemonchus contortus | GluClα3B | L256F | Increased Kd for ivermectin binding from 0.35 nM to 2.26 nM | Increased EC₅₀ for L-glutamate from 27.6 µM to 92.2 µM | nih.govnih.gov |

| Cooperia oncophora | GluClα3 | L256F | Significant decrease in sensitivity to ivermectin | Three-fold loss of sensitivity to glutamate | mcgill.canih.gov |

| Drosophila melanogaster | DmGluClα | P299S | ~10-fold less sensitive to activation by ivermectin | ~10-fold less sensitive to activation by glutamate | pnas.org |

| Caenorhabditis elegans | avr-14, avr-15, glc-1 | Simultaneous loss-of-function mutations | ~4,000-fold resistance to ivermectin | Not specified | pnas.orgpnas.org |

A second major mechanism of resistance involves the increased activity of drug efflux pumps, particularly P-glycoproteins (P-gps). cambridge.orgnih.gov P-gps are members of the ATP-binding cassette (ABC) transporter superfamily that function to actively transport a wide range of xenobiotics, including ivermectin, out of cells. nih.govplos.org This efflux mechanism reduces the intracellular concentration of the drug at its GluCl target, thereby diminishing its therapeutic effect. nih.gov

Studies in various parasitic nematodes have shown a strong correlation between ivermectin resistance and the overexpression of P-gp genes. nih.govresearchgate.netxmsyxb.com For example, ivermectin-resistant strains of H. contortus have been shown to have higher expression levels of P-gp mRNA compared to susceptible strains. nih.gov Similarly, in cyathostomins, transcription of the pgp-9 gene was significantly increased in ivermectin-resistant larvae following exposure to the drug. researchgate.netnih.gov

The role of P-gps in resistance is further substantiated by experiments using P-gp inhibitors (also known as chemosensitizers or resistance-reversing agents). Co-administration of ivermectin with P-gp inhibitors like verapamil, valspodar, or ketoconazole (B1673606) has been shown to restore ivermectin sensitivity in resistant isolates of H. contortus and Teladorsagia circumcincta. nih.govcambridge.org This indicates that by blocking the efflux pump, the intracellular concentration of ivermectin is increased, allowing it to effectively engage its GluCl target. cambridge.org

| P-gp Inhibitor | Parasite Species | Observed Effect | Reference |

|---|---|---|---|

| Verapamil | Haemonchus contortus, Teladorsagia circumcincta | Increased the efficacy of ivermectin in resistant isolates. | nih.govcambridge.org |

| Valspodar | Teladorsagia circumcincta, Haemonchus contortus | Increased the in vitro susceptibility to ivermectin in resistant isolates. | cambridge.org |

| Ketoconazole | Cyathostomins, Teladorsagia circumcincta | Significantly increased sensitivity of resistant larvae to ivermectin. | researchgate.netnih.govcambridge.org |

| Ivermectin B1a aglycone | Cyathostomins | Inhibited P-gp activity and increased sensitivity of resistant larvae to ivermectin. | researchgate.netnih.gov |

Genetic Mutations Affecting Glutamate-Gated Chloride Channels

Ivermectin Aglycone as a Biochemical Probe for Resistance Detection

This compound is a semi-synthetic derivative of ivermectin that is produced by hydrolyzing the disaccharide unit at the C-13 position of the macrocyclic lactone ring. toku-e.comagscientific.com While it is a potent inhibitor of nematode larval development, it lacks the paralytic activity of its parent compound. toku-e.comagscientific.com This unique property, along with others, makes it a valuable tool in the study of anthelmintic resistance.

The aglycone is considered a more sensitive probe for detecting certain types of ivermectin resistance, particularly in in vitro assays like the larval development assay (LDA). massey.ac.nztoku-e.com Studies have shown that ivermectin aglycone can provide better discrimination between susceptible and resistant nematode populations than ivermectin itself. massey.ac.nzuga.edu For example, in a study on Trichostrongylus colubriformis, the resistance ratio (a measure of the difference in drug concentration needed to affect resistant versus susceptible strains) was 37 when using ivermectin aglycone, compared to only 4-5 for ivermectin. massey.ac.nz This suggests that resistance mechanisms may have a more pronounced effect on the aglycone, making it a superior diagnostic indicator.

Furthermore, ivermectin aglycone is used as a biochemical probe to investigate the role of P-glycoprotein-mediated efflux in resistance. researchgate.net As shown in studies on cyathostomins, the aglycone can act as a P-gp inhibitor. researchgate.netnih.gov By including it in bioassays, researchers can assess whether the inhibition of efflux pumps restores sensitivity to ivermectin, thereby implicating P-gp as a key resistance mechanism in the isolate being tested. researchgate.net

| Parasite Species | Assay Type | Resistance Ratio (Ivermectin) | Resistance Ratio (this compound) | Conclusion | Reference |

|---|---|---|---|---|---|

| Trichostrongylus colubriformis | Larval Development Assay | 4.5 | 37 | Aglycone is a more sensitive probe for detecting resistance. | massey.ac.nz |

| Haemonchus contortus | Larval Development Assay | Not specified | 216 | Aglycone provides a very high resistance ratio, indicating strong discrimination. | uga.edu |

Advanced Analytical Methodologies for Ivermectin B1a Aglycone Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of Ivermectin B1a aglycone, providing the necessary resolution to separate it from a complex mixture of structurally similar compounds.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of this compound. Due to the absence of the sugar groups, this compound is less polar than its glycosylated parent, Ivermectin B1a, resulting in earlier elution times in reverse-phase HPLC systems. This characteristic is exploited for its separation and identification.

Various HPLC methods have been developed, often employing C18 columns. sci-hub.stscielo.br For instance, a Phenomenex Luna C18 column (150 mm × 4.6 mm ID, 3 μm) with a mobile phase of water and acetonitrile (B52724) (30:70, v/v) has been successfully used. sci-hub.st Another method utilizes a mixture of acetonitrile, methanol (B129727), and water (53:35:12, v/v/v) with a Phenomenex® C18 column (150 × 4.60 mm, 5 μm) at 20°C. scielo.br Detection is typically carried out using a UV detector at wavelengths around 245 nm or 250 nm. sci-hub.stscielo.br For applications requiring mass spectrometry compatibility, modifiers like phosphoric acid can be substituted with formic acid. sielc.com The development of methods using smaller particle columns (e.g., 3 µm) facilitates faster UPLC (Ultra-Performance Liquid Chromatography) applications. sielc.com

Interactive Table: HPLC Methods for this compound Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Phenomenex Luna C18 (150 mm × 4.6 mm, 3 µm) sci-hub.st | Phenomenex® C18 (150 × 4.60 mm, 5 µm) scielo.br | Waters Xbridge C18 (4.6×150 mm, 5 μm) kojvs.org |

| Mobile Phase | Water:Acetonitrile (30:70, v/v) sci-hub.st | Acetonitrile:Methanol:Water (53:35:12, v/v/v) scielo.br | Water:Methanol:Acetonitrile (15:34:51, v/v) kojvs.org |

| Flow Rate | 1.0 mL/min sci-hub.st | 1.2 mL/min scielo.br | 1.0 mL/min kojvs.org |

| Detection | 245 nm sci-hub.st | 250 nm scielo.br | 245 nm kojvs.org |

| Temperature | 40 °C sci-hub.st | 20 °C scielo.br | 25 °C kojvs.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity for the detection and quantification of this compound, particularly at trace levels in complex matrices. nih.govresearchgate.net This technique combines the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry. nih.gov

Positive electrospray ionization (ESI+) is a commonly used ionization mode for the analysis of avermectins. researchgate.netmdpi.com The presence of saccharides in related compounds often favors the formation of sodium adducts ([M+Na]⁺), though protonated molecules ([M+H]⁺) can also be observed. sci-hub.ru For this compound, the loss of the disaccharide moiety is a key diagnostic feature in its mass spectrum. sci-hub.st

LC-MS/MS methods are crucial for pharmacokinetic studies and for monitoring residues in environmental samples like soil and water. researchgate.netmdpi.comnih.gov The high selectivity of LC-MS/MS allows for direct analysis without the need for derivatization, which is often required for other detection methods like fluorescence. scienceopen.com

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a powerful tool for the structural elucidation of this compound. sci-hub.st NMR data provides detailed information about the connectivity of atoms within the molecule. The chemical shifts in the NMR spectra of the aglycone differ significantly from those of the parent ivermectin due to the absence of the disaccharide unit. researchgate.netasm.org For instance, detailed ¹H and ¹³C NMR data have been reported for related avermectin (B7782182) structures, which serve as a reference for identifying the aglycone. asm.orgtandfonline.com The analysis of ¹H-¹H COSY and HMBC spectra helps in assigning the complex proton and carbon signals of the macrocyclic lactone ring. asm.orgtandfonline.com

Mass spectrometry is a critical technique for confirming the molecular weight and fragmentation pattern of this compound. sci-hub.stnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. sci-hub.ruresearchgate.netsdu.edu.cn

In the mass spectrum of ivermectin, the loss of the disaccharide moiety (resulting in the aglycone) is a characteristic fragmentation. sci-hub.st This aglycone can then undergo further fragmentation, such as a McLafferty-type rearrangement, to produce specific product ions. sci-hub.st Electrospray ionization (ESI) is a soft ionization technique commonly used for these analyses. nih.gov The study of fragmentation pathways using tandem mass spectrometry (MS/MS) is essential for distinguishing this compound from other related compounds and for confirming its structure. sci-hub.rutandfonline.com For example, the fragmentation of the protonated molecule of avermectin B1a shows characteristic losses of the saccharide units, which are absent in the aglycone's fragmentation pattern. tandfonline.com

Interactive Table: Key Mass Spectrometry Data for Avermectin-Related Compounds

| Compound | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |

| Avermectin B1a | 890.5 [M+Na]⁺ | 567.4, 305.1 | eurl-pesticides.eu |

| Ivermectin | 897.4 [M+Na]⁺ | - | scienceopen.com |

| Ivermectin (quant.) | 897.50 | 753.4 | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR)

Method Development for Trace Analysis in Complex Matrices

Developing robust analytical methods for detecting trace amounts of this compound in complex matrices such as soil, water, and biological tissues is a significant area of research. researchgate.netnih.govresearchgate.net These methods are crucial for environmental monitoring and pharmacokinetic studies.

The primary challenge in analyzing complex matrices is the presence of interfering substances that can affect the accuracy and sensitivity of the analysis. nih.gov Therefore, effective sample preparation is a critical step. Techniques like solid-phase extraction (SPE) and pressurized liquid extraction are often employed to clean up and concentrate the analyte before analysis by LC-MS/MS. researchgate.netresearchgate.netnih.gov For instance, a method for determining avermectins in soil involved supercritical fluid extraction followed by LC-MS/MS, demonstrating an environmentally friendly approach. researchgate.net

The development of LC-MS/MS methods with low limits of detection (LOD) and quantification (LOQ) is essential for trace analysis. nih.govresearchgate.net For example, a method for detecting ivermectin in dung beetle tissues achieved an LOD of 0.01 ng g⁻¹ and an LOQ of 0.1 ng g⁻¹. scienceopen.com Such sensitive methods enable the study of the environmental fate and impact of these compounds. nih.gov

Purity Assessment and Structural Confirmation Methodologies

The rigorous characterization of this compound is fundamental for its application in research. This involves a combination of chromatographic and spectroscopic techniques to ascertain its purity and confirm its complex molecular structure. These methods ensure the absence of impurities, such as the parent glycosylated compound or other degradation products, and verify the precise atomic arrangement of the aglycone.

Purity Assessment

The determination of purity for this compound primarily relies on high-performance liquid chromatography (HPLC), a sensitive and quantitative technique. HPLC separates the aglycone from its parent compound, Ivermectin B1a, and other related substances based on differences in their physicochemical properties and retention times. Due to the removal of the polar disaccharide moiety, the aglycone is more hydrophobic and typically elutes earlier than its glycosylated counterparts in reverse-phase HPLC systems. Purity levels exceeding 99% are routinely achieved and verified using this method. lancetechltd.combioscience.co.ukscbt.com

For more rapid, qualitative assessments during synthesis or isolation, thin-layer chromatography (TLC) is also employed. kojvs.org

| Parameter | Condition | Source |

|---|---|---|

| Column | C18 (e.g., Waters Xbridge, 4.6x250 mm, 5 µm; Phenomenex, 150 x 4.60 mm, 5 µm) | kojvs.orgscielo.brresearchgate.netscielo.br |

| Mobile Phase | Acetonitrile:Methanol:Ultrapure Water (e.g., 53:35:12, v/v/v) or Water/Methanol/Acetonitrile (15/34/51, v/v) | kojvs.orgscielo.brresearchgate.netscielo.br |

| Flow Rate | 1.0 - 1.2 mL/min | kojvs.orgscielo.brresearchgate.netscielo.brresearchgate.net |

| Detection | UV at 245 nm or 250 nm | kojvs.orgscielo.brresearchgate.netscielo.brresearchgate.netsci-hub.st |

| Temperature | 20°C or 25°C | kojvs.orgscielo.brresearchgate.netscielo.br |

| Purity Confirmed | >99% | lancetechltd.combioscience.co.ukscbt.com |

Structural Confirmation

A suite of advanced spectroscopic methods is required to unequivocally confirm the identity and structure of this compound. google.com

Mass Spectrometry (MS): This technique is crucial for determining the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a common method used. nih.gov Tandem mass spectrometry (LC-MS/MS) is particularly powerful, as it validates purity and confirms structural integrity. A key diagnostic feature in the mass spectrum is the absence of the oleandrose (B1235672) disaccharide group, which distinguishes the aglycone from Ivermectin B1a. sci-hub.st The fragmentation pathways are studied to ensure the core macrocyclic lactone structure is intact. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed structural information in solution. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are utilized to map the complete carbon-hydrogen framework of the molecule. sci-hub.stbiorxiv.org The chemical shifts, coupling constants, and signal integrations from the NMR spectrum allow for the precise assignment of each atom's position, confirming the connectivity and stereochemistry of the aglycone. google.comresearchgate.net

X-ray Crystallography: This is the gold standard for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise model of the molecular conformation and absolute stereochemistry can be built. mdpi.comwikipedia.org X-ray crystallography has been used to definitively confirm the structure of ivermectin derivatives and related aglycones.

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These methods provide additional structural confirmation. IR spectroscopy identifies the presence of key functional groups (such as hydroxyls, esters, and ethers) within the molecule, while UV spectroscopy provides information about the conjugated double bond system. google.com

| Technique | Key Findings | Source |

|---|---|---|

| Mass Spectrometry (MS/LC-MS/MS) | Confirms molecular weight (Formula: C₃₄H₅₀O₈, MW: 586.8 g/mol) and characteristic fragmentation patterns, such as the loss of the disaccharide unit, confirming the aglycone structure. | bioscience.co.ukscbt.comsci-hub.stnih.gov |

| Nuclear Magnetic Resonance (¹H & ¹³C NMR) | Provides detailed analysis of the proton and carbon environments, confirming the atomic connectivity and stereochemical integrity of the macrocyclic lactone core. Used as a reference to elucidate unknown structures. | sci-hub.stgoogle.combiorxiv.orgresearchgate.net |

| X-ray Crystallography | Provides definitive 3D molecular structure and absolute stereochemistry. Has been used to confirm the structure of ivermectin derivatives and related compounds. | researchgate.netmdpi.com |

| Infrared (IR) & Ultraviolet (UV) Spectroscopy | Part of the overall spectral analysis used to identify functional groups and conjugated systems, contributing to structural determination. | google.com |

Q & A

Q. What analytical techniques are recommended for distinguishing Ivermectin B1a aglycone from structurally related compounds in complex mixtures?

High-performance liquid chromatography (HPLC) is a primary method, leveraging differences in retention times to separate derivatives. For example, this compound elutes earlier than its glycosylated counterparts (e.g., B1a) due to the absence of sugar moieties, as demonstrated by retention time comparisons in chromatograms . Calibration standards (e.g., 0–10 ng/g) paired with internal standards like abamectin can enhance quantification accuracy in biological matrices . Thin-layer chromatography (TLC) is also used for rapid purity assessment during synthesis .

Q. How can researchers ensure high purity levels of this compound during semi-synthetic production or isolation?

Semi-synthetic routes involve hydrolyzing Ivermectin B1a to remove the disaccharide moiety, followed by purification via column chromatography. Purity (>99%) is validated using tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) to confirm structural integrity . Rigorous solvent selection and gradient elution in HPLC further minimize impurities .

Q. What structural characteristics differentiate this compound from Ivermectin B1a, and how do these modifications influence its biochemical interactions?

this compound lacks the disaccharide group at C-13 and has a hydroxyl group instead, reducing its affinity for glutamate-gated chloride channels compared to Ivermectin B1a. This structural change diminishes antiparasitic activity but enhances its ability to inhibit P-glycoprotein (P-gp), a drug efflux transporter implicated in resistance . The aglycone’s lower molecular weight also improves membrane permeability in cellular assays .

Advanced Research Questions

Q. What experimental models are most suitable for evaluating the comparative antiparasitic efficacy of this compound versus its parent compound?

In vitro assays using artemisinin-sensitive and resistant Plasmodium falciparum strains are effective for potency comparisons. This compound shows reduced efficacy (e.g., 90% parasite growth at 1 mM vs. sub-micromolar activity of Ivermectin B1a) . In vivo models, such as Caenorhabditis elegans (ivermectin-resistant strains), can assess synergies when aglycone is co-administered with macrocyclic lactones (MLs) .

Q. How can in vitro and in vivo models be optimized to study the P-glycoprotein inhibitory activity of this compound in reversing anthelmintic resistance?

Use mammalian cell lines (e.g., MDCK-II) overexpressing human P-gp to quantify drug efflux inhibition via fluorescence-based assays (e.g., calcein-AM retention). In nematodes, co-incubation of aglycone with MLs (e.g., ivermectin) in resistant C. elegans restores susceptibility by blocking P-gp-mediated drug extrusion. Neurotoxicity is minimized in P-gp-deficient mice, validating its safety profile .

Q. What methodological strategies are employed to investigate synergistic interactions between this compound and macrocyclic lactones in overcoming drug-resistant parasites?

Fractional inhibitory concentration (FIC) indices and isobologram analyses are used to quantify synergy. For example, combining sub-therapeutic doses of aglycone with ivermectin in C. elegans reduces the effective ML concentration required for paralysis. Transcriptomic profiling (RNA-seq) of resistant parasites post-treatment identifies downregulated P-gp and upregulated apoptosis pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.